CCR1 Antagonist Potency: Target Compound vs. Published Xanthene-9-carboxamide Lead Series
The published xanthene-9-carboxamide lead series, exemplified by compound 1a (N-(piperidin-4-yl)-9H-xanthene-9-carboxamide), exhibited an IC50 of 380 nM against human CCR1 in a [125I]-MIP-1α competitive binding assay conducted in CHO cells transfected with human CCR1 [1]. Advanced analog 2q-1 (a quaternized piperidine derivative) achieved IC50 values of 0.9 nM (human CCR1) and 5.8 nM (murine CCR1) [1]. For CAS 2034204-37-8, which features a unique tetrahydrofuran-substituted piperidine, no experimental CCR1 binding or functional data have been reported in the public domain as of 2026. The absence of direct comparative data precludes any quantitative claim of superiority or inferiority relative to these published analogs.
| Evidence Dimension | CCR1 binding affinity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 1a (unsubstituted piperidine): hCCR1 IC50 = 380 nM; Compound 2q-1 (quaternized piperidine): hCCR1 IC50 = 0.9 nM, mCCR1 IC50 = 5.8 nM [1] |
| Quantified Difference | Cannot be calculated; target compound lacks experimental data |
| Conditions | [125I]-MIP-1α competitive binding, CHO cells transfected with human or murine CCR1 [1] |
Why This Matters
Procurement for CCR1-targeted research cannot be guided by existing data; the target compound must be screened de novo against known analogs to establish its rank order of potency.
- [1] Naya, A.; et al. Design, synthesis, and discovery of a novel CCR1 antagonist. J. Med. Chem. 2001, 44 (9), 1429-1435. DOI: 10.1021/jm0004244. View Source
